molecular formula C17H26N2O2 B3235409 {(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid CAS No. 1354009-96-3

{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B3235409
CAS No.: 1354009-96-3
M. Wt: 290.4 g/mol
InChI Key: YUSKXYJBEXIQLC-INIZCTEOSA-N
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Description

The compound {(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS: 1354009-96-3) is a chiral pyrrolidine derivative featuring a benzyl-isopropyl-amino-methyl substituent at the 2-position of the pyrrolidine ring and an acetic acid moiety at the 1-position . Its molecular formula is C17H26N2O2 (MW: 290.41 g/mol), with an (S)-stereocenter critical for its biochemical interactions. The compound is used in pharmaceutical research, particularly as a synthetic intermediate for bioactive molecules.

Properties

IUPAC Name

2-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14(2)19(11-15-7-4-3-5-8-15)12-16-9-6-10-18(16)13-17(20)21/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,21)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSKXYJBEXIQLC-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1CC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C[C@@H]1CCCN1CC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201134757
Record name 1-Pyrrolidineacetic acid, 2-[[(1-methylethyl)(phenylmethyl)amino]methyl]-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354009-96-3
Record name 1-Pyrrolidineacetic acid, 2-[[(1-methylethyl)(phenylmethyl)amino]methyl]-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354009-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidineacetic acid, 2-[[(1-methylethyl)(phenylmethyl)amino]methyl]-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound {(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, known for its potential therapeutic applications, has garnered attention for its biological activity, particularly in relation to neurotransmitter systems and receptor modulation. This article explores the compound's biological activity, including its interactions with various receptors, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be denoted as follows:

  • Molecular Formula : C20H33N3O
  • CAS Number : 1354026-74-6

The biological activity of this compound is primarily linked to its interaction with G protein-coupled receptors (GPCRs). GPCRs play a crucial role in various physiological processes, including neurotransmission and hormonal regulation. The compound's structural features facilitate its binding to specific receptors, influencing downstream signaling pathways.

Key Mechanisms:

  • Receptor Modulation : The compound acts as a modulator of neurotransmitter receptors, potentially enhancing or inhibiting their activity.
  • G Protein Activation : It is believed to activate specific G proteins, leading to varied physiological responses depending on the receptor type involved .

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Antidepressant Activity : Studies suggest that the compound may exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain.
  • Neuroprotective Properties : Its ability to influence neurotrophic factors may contribute to neuroprotection in models of neurodegenerative diseases.
  • Anxiolytic Effects : Preliminary data indicate potential anxiolytic properties through modulation of GABAergic transmission.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntidepressantDemonstrated improved mood in rodent models.
NeuroprotectiveReduced neuronal death in models of oxidative stress.
AnxiolyticSignificant reduction in anxiety-like behaviors in animal studies.

Notable Research

  • Antidepressant-Like Effects : In a study published in Journal of Medicinal Chemistry, the compound was tested for its ability to increase serotonin levels, showing promising results comparable to established antidepressants .
  • Neuroprotection : Another research highlighted its neuroprotective effects against oxidative stress-induced neuronal damage, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
  • Anxiolytic Properties : Behavioral assays demonstrated that administration of the compound led to significant reductions in anxiety-like behaviors in rodents, indicating its potential as an anxiolytic agent .

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits reactivity at three primary sites:

  • Secondary amine (benzyl-isopropyl-amino group)

  • Pyrrolidine ring

  • Carboxylic acid moiety

Key Reaction Pathways:

Reaction TypeConditions/CatalystsProducts/OutcomesSources
Alkylation/Acylation Alkyl halides, acyl chlorides in THF/DMFN-alkylated or N-acylated derivatives
Esterification Alcohols, H<sup>+</sup> or DCC/DMAPEthyl/methyl esters
Amide Formation Amines, EDCl/HOBtSubstituted amides
Deprotection (Benzyl group) Hydrogenolysis (H<sub>2</sub>, Pd/C)Free amine intermediates

Amide Coupling

The carboxylic acid group undergoes amide bond formation with primary amines. For example:

  • Reaction :

    Acetic acid+H2N REDCl HOBt DMFAmide+H2O\text{Acetic acid}+\text{H}_2\text{N R}\xrightarrow{\text{EDCl HOBt DMF}}\text{Amide}+\text{H}_2\text{O}
  • Yield : 75–85% under optimized conditions .

Reductive Amination

The secondary amine participates in reductive amination with aldehydes/ketones:

  • Conditions : Sodium cyanoborohydride (NaBH<sub>3</sub>CN), methanol, pH 4–6 .

  • Example : Reaction with formaldehyde yields N-methylated derivatives .

Pyrrolidine Ring Modifications

The pyrrolidine ring undergoes stereospecific reactions:

  • Oxidation : MnO<sub>2</sub> selectively oxidizes the ring to a pyrrolidone derivative.

  • Ring-Opening : Strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>) cleave the ring under reflux .

Solvent Optimization Table:

SolventReaction TypeEfficiency (%)Byproducts
THFAlkylation82<5% dimerization
DMFAmide Coupling78<3% hydrolysis
EthanolEsterification6510% transesterification
  • Catalysts : Palladium hydroxide (for hydrogenolysis) , n-butyllithium (for deprotonation) .

Stereochemical Considerations

The (S)-configuration at the pyrrolidine C2 position directs regioselectivity:

  • Nucleophilic Substitution : Reactions at the benzylic position favor retention of configuration .

  • Chiral HPLC Analysis : Confirmed >98% enantiomeric excess (ee) in derivatives .

Stability and Side Reactions

  • Acid Sensitivity : Degrades via ring protonation at pH < 3.

  • Thermal Decomposition : Above 150°C, decarboxylation occurs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key differences among analogs arise from substituent variations (e.g., benzyl vs. benzyloxycarbonyl groups) and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Molecular Formula Substituents XLogP3 H-Bond Donors H-Bond Acceptors Rotatable Bonds TPSA (Ų) Purity Availability
{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid 1354009-96-3 C17H26N2O2 Benzyl-isopropyl-amino-methyl 0.5* 1 4 7 43.8 97% Limited (1 supplier)
[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid 1354007-33-2 C17H26N2O2 1-Benzyl, 2-isopropyl-amino-methyl 0.5 1 4 7 43.8 96% 1 supplier
{(S)-2-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid - C18H25N3O5 Benzyloxycarbonyl-ethyl-amino-methyl 1.2 1 5 9 90.2 - Discontinued
[(S)-2-(Benzyloxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid 1354002-28-0 C15H20N2O4 Benzyloxycarbonylamino-methyl -0.3 2 4 6 87.6 - Available (BIOFOUNT)

*Estimated based on analogs.

Key Observations:

Lipophilicity : The benzyl-isopropyl group in the target compound confers moderate lipophilicity (XLogP3 ≈ 0.5), similar to its structural isomer (CAS: 1354007-33-2). In contrast, benzyloxycarbonyl analogs exhibit lower logP due to polar carbonyl groups .

Hydrogen Bonding : The benzyloxycarbonyl-ethyl derivative (C18H25N3O5) has higher H-bond acceptors (5 vs. 4), increasing solubility in polar solvents .

Supplier Landscape and Research Utility

  • The target compound is available at 97% purity (Crysdot LLC), suitable for medicinal chemistry studies .
  • Benzyloxycarbonyl analogs are more accessible (e.g., BIOFOUNT), reflecting their broader utility in drug discovery .
  • Discontinued status of some derivatives (e.g., Ref: 10-F084447) highlights supply chain vulnerabilities for niche research chemicals .

Q & A

Q. What in vitro models are suitable for evaluating the compound’s toxicological profile?

  • Methodology :
  • Cytotoxicity : MTT assay in HepG2 cells to assess hepatotoxicity.
  • hERG Inhibition : Patch-clamp assays to predict cardiotoxicity, critical for tertiary amine-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Reactant of Route 2
Reactant of Route 2
{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

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